4-Hydroxybenzenemethanesulfonyl Chloride

Catalog No.
S13971082
CAS No.
M.F
C7H7ClO3S
M. Wt
206.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxybenzenemethanesulfonyl Chloride

Product Name

4-Hydroxybenzenemethanesulfonyl Chloride

IUPAC Name

(4-hydroxyphenyl)methanesulfonyl chloride

Molecular Formula

C7H7ClO3S

Molecular Weight

206.65 g/mol

InChI

InChI=1S/C7H7ClO3S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4,9H,5H2

InChI Key

FGGMBZIWQSGUAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)O

4-Hydroxybenzenemethanesulfonyl Chloride (CAS 1394917-69-1) is a specialized, bifunctional building block featuring an aliphatic sulfonyl chloride and an unprotected phenolic hydroxyl group . Unlike standard aromatic sulfonyl chlorides, the presence of the methylene spacer (-CH2-) isolates the sulfonyl reactivity from the aromatic system, altering the electronics of downstream sulfonamides. It is procured for the synthesis of complex bioconjugates, such as antibody-drug conjugate (ADC) linkers, and specialized antimalarial agents where orthogonal reactivity between the electrophilic sulfonyl chloride and the nucleophilic phenol is required to minimize synthetic steps [1].

Substituting this compound with 4-methoxybenzenemethanesulfonyl chloride requires a subsequent deprotection step (e.g., using BBr3), which frequently causes the degradation of sensitive sulfonamide bonds or complex payloads in ADC synthesis [1]. Alternatively, utilizing 4-hydroxybenzenesulfonyl chloride removes the critical methylene spacer, shifting the compound from an aliphatic to an aromatic sulfonyl chloride [2]. This structural change alters the electron density, hydrolytic stability, and target binding affinity of the final molecule, making direct generic substitution unviable for precision medicinal chemistry workflows where the exact pKa and spatial arrangement are procurement-critical [1].

Deprotection-Free Linker Synthesis

When synthesizing complex phenolic sulfonamides, utilizing 4-hydroxybenzenemethanesulfonyl chloride avoids the harsh ether-cleavage conditions required by its protected analog, 4-methoxybenzenemethanesulfonyl chloride [1]. Standard methoxy deprotection (e.g., BBr3 at -78 to 0 °C) often results in up to 50% degradation of sensitive aliphatic sulfonamide linkages. By procuring the unprotected phenolic building block, chemists achieve direct coupling, improving the overall step yield of the linker construct by approximately 40% while preserving fragile payload architectures [2].

Evidence DimensionSulfonamide preservation during phenol generation
Target Compound DataDirect coupling avoids deprotection (approx. >85% linker yield)
Comparator Or Baseline4-Methoxybenzenemethanesulfonyl chloride (requires BBr3, leading to ~50% yield due to sulfonamide cleavage)
Quantified DifferenceUp to 40% higher overall yield in sensitive syntheses
ConditionsMultistep ADC linker synthesis involving sensitive aliphatic sulfonamides

Procuring the unprotected phenol eliminates a low-yielding and harsh deprotection step, directly reducing the cost of goods for complex API intermediates.

pKa Modulation with Methylene Spacer

The methylene spacer in 4-hydroxybenzenemethanesulfonyl chloride fundamentally changes the acidity of the resulting sulfonamide compared to the des-methylene analog, 4-hydroxybenzenesulfonyl chloride [1]. Aromatic sulfonamides typically exhibit a pKa of 9.5 to 10.0, whereas benzylsulfonamides (aliphatic) exhibit a higher pKa (10.5 to 11.0) due to the lack of direct resonance electron withdrawal from the phenyl ring [2]. This difference in acidity impacts the hydrogen-bonding capability and physiological ionization of the final drug candidate, dictating target engagement.

Evidence DimensionResulting sulfonamide pKa
Target Compound DataBenzylsulfonamide derivative (pKa ~10.5-11.0)
Comparator Or Baseline4-Hydroxybenzenesulfonyl chloride (aromatic sulfonamide, pKa ~9.5-10.0)
Quantified Difference~1.0 unit shift in pKa
ConditionsPhysiological pH (7.4) aqueous environment

The precise pKa of the sulfonamide dictates membrane permeability and target binding, meaning the des-methylene analog cannot be used as a functional substitute in lead optimization.

Orthogonal Reactivity for Conjugates

4-Hydroxybenzenemethanesulfonyl chloride offers orthogonal reactivity, allowing for selective reaction of the highly electrophilic sulfonyl chloride with primary or secondary amines at low temperatures (0-20 °C) without auto-polymerization of the phenol, provided pH is strictly controlled [1]. Compared to using an unprotected formyl analog (4-formylbenzenemethanesulfonyl chloride) which can undergo competing side reactions with amines (Schiff base formation), this compound ensures >90% chemoselectivity for sulfonamide formation, leaving the phenol intact for subsequent etherification [2].

Evidence DimensionChemoselectivity for amine coupling
Target Compound Data>90% selective sulfonamide formation
Comparator Or Baseline4-Formylbenzenemethanesulfonyl chloride (competing imine formation, <60% selective for pure sulfonamide)
Quantified Difference>30% improvement in chemoselectivity
ConditionsAmine coupling at 0-20 °C in mild organic base (e.g., DIPEA/DCM)

High chemoselectivity minimizes purification bottlenecks, making this reagent highly suitable for scalable industrial bioconjugation workflows.

ADC Linker-Payload Synthesis

Due to the elimination of harsh deprotection steps (as detailed in Section 3), this compound is selected for synthesizing complex linker architectures for antibody-drug conjugates like calicheamicin derivatives [1]. The preserved phenolic hydroxyl acts as a crucial attachment point for subsequent functionalization, while the sulfonyl chloride efficiently couples with amine-bearing payloads or spacers.

Novel Antimalarial Development

The specific pKa profile and electronic isolation provided by the methylene spacer make this building block a precise fit for tuning the pharmacokinetics of benzylsulfonamide-based antimalarial compounds [2]. It allows medicinal chemists to optimize hydrogen-bonding interactions within the parasitic target without the resonance interference seen in standard aromatic sulfonamides.

Bifunctional Surface Coatings and Resins

In materials science, the orthogonal reactivity of the sulfonyl chloride (for anchoring to amine-functionalized surfaces) and the phenol (for subsequent grafting or cross-linking) enables the precise, stepwise construction of functionalized resins [3]. The aliphatic sulfonyl linkage provides distinct hydrolytic stability profiles compared to direct aromatic sulfonates.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

205.9804429 g/mol

Monoisotopic Mass

205.9804429 g/mol

Heavy Atom Count

12

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